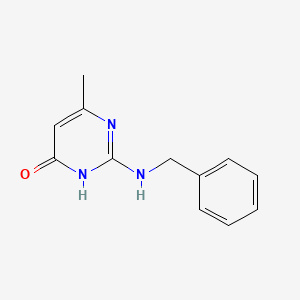![molecular formula C6H7N5O B1384190 7-氨基-2-甲基[1,2,4]三唑并[1,5-a]嘧啶-5(4H)-酮 CAS No. 5899-94-5](/img/structure/B1384190.png)
7-氨基-2-甲基[1,2,4]三唑并[1,5-a]嘧啶-5(4H)-酮
描述
“7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one” is a chemical compound with the molecular formula C6H6N4O . It is also known by other names such as 5-Methyl-7-hydroxy-1,3,4-triazaindolizine and 5-Methyl-S-triazolo (1,5-a)pyrimidin-7-ol .
Synthesis Analysis
Two efficient one-step procedures have been developed for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines. These procedures involve reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The synthesis of this compound involves reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .科学研究应用
抗癌活性
该化合物属于[1,2,4]三唑并[1,5-a]嘧啶类,该类化合物以其广泛的药理活性而闻名。 一些衍生物已在针对各种癌细胞系的细胞毒活性方面显示出有希望的结果 .
抗菌特性
三唑并嘧啶骨架与抗菌特性相关。 研究表明其在开发新型抗菌剂方面具有潜在用途 .
抗结核作用
已探索具有三唑并嘧啶部分的化合物用于其抗结核活性,这在对抗结核病方面至关重要 .
CB2 大麻素激动剂
三唑并嘧啶的结构框架已被用来开发 CB2 大麻素激动剂,这些激动剂在疼痛管理和神经退行性疾病方面具有治疗潜力 .
堕胎应用
有一些研究正在研究使用三唑并嘧啶作为堕胎药,即导致胎儿死亡的物质 .
腺苷拮抗剂
三唑并嘧啶结构也用于创建腺苷拮抗剂,这些拮抗剂可以具有各种治疗应用,包括心血管疾病 .
高能材料
已经对基于三唑并嘧啶的化合物进行了研究,以研究它们在高能材料中的应用,因为它们具有稳定性和敏感性特征 .
合成方法开发
未来方向
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which this compound is based on, is considered a privileged scaffold that may be useful for the preparation of biologically active compounds . Therefore, future research could focus on exploring its potential applications in various fields, including medicinal chemistry.
作用机制
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect cell cycle progression and induce apoptosis, impacting various downstream effects .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been shown to significantly inhibit the growth of various cell lines .
Action Environment
The synthesis of similar compounds has been achieved under various conditions .
生化分析
Biochemical Properties
7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme critical for cell cycle regulation . The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby inhibiting its activity. This interaction leads to the suppression of cell proliferation, making it a promising candidate for cancer therapy .
Cellular Effects
The effects of 7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G0-G1 phase, leading to apoptosis . This compound also influences cell signaling pathways, particularly those involved in cell growth and survival. It downregulates the expression of genes associated with cell proliferation and upregulates pro-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply necessary for rapid cell division .
Molecular Mechanism
At the molecular level, 7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets essential for cell cycle progression. Furthermore, the compound induces conformational changes in CDK2, enhancing its binding affinity and specificity . It also modulates gene expression by interacting with transcription factors and epigenetic regulators, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its inhibitory effects on CDK2 and cell proliferation are sustained, although some adaptive cellular responses may occur . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to increased apoptosis and reduced tumor growth .
Dosage Effects in Animal Models
The effects of 7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a sharp increase in toxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, resulting in the formation of various metabolites . These metabolites are then excreted through the kidneys . The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites .
Transport and Distribution
Within cells and tissues, 7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is transported and distributed through specific transporters and binding proteins . It is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . The compound’s distribution is influenced by its binding affinity to plasma proteins, which affects its bioavailability and accumulation in target tissues .
Subcellular Localization
The subcellular localization of 7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is critical for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with CDK2 and other cytoplasmic proteins . The compound also translocates to the nucleus, where it modulates gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity .
属性
IUPAC Name |
7-amino-2-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-3-8-6-9-5(12)2-4(7)11(6)10-3/h2H,7H2,1H3,(H,8,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSRESBYHLVUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=O)NC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1384109.png)
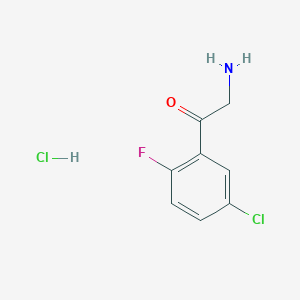
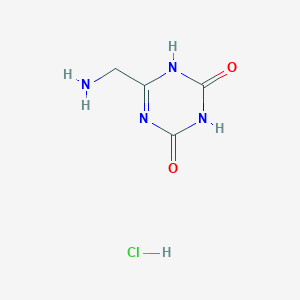
![4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride](/img/structure/B1384113.png)

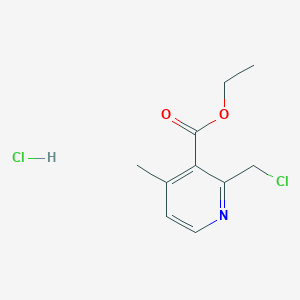

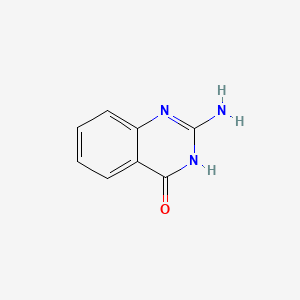
![6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1384120.png)
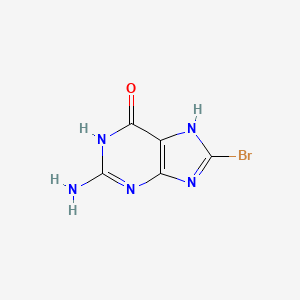

![3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1384125.png)
![3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal](/img/structure/B1384126.png)
